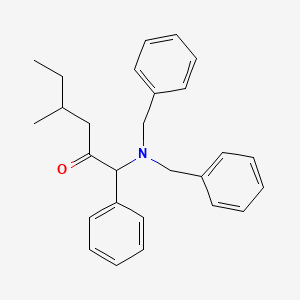
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dibenzylamino group, a methyl group, and a phenyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one typically involves the reaction of dibenzylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of a bismuth nitrate-catalyzed conjugate addition of dibenzylamine to a cyclohexenone derivative . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
- 1-(Dibenzylamino)-4-methyl-1-phenylpentan-2-one
- 1-(Dibenzylamino)-4-methyl-1-phenylbutan-2-one
Uniqueness: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexanone backbone differentiates it from similar compounds with shorter or longer carbon chains, affecting its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
648895-50-5 |
|---|---|
Formule moléculaire |
C27H31NO |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
1-(dibenzylamino)-4-methyl-1-phenylhexan-2-one |
InChI |
InChI=1S/C27H31NO/c1-3-22(2)19-26(29)27(25-17-11-6-12-18-25)28(20-23-13-7-4-8-14-23)21-24-15-9-5-10-16-24/h4-18,22,27H,3,19-21H2,1-2H3 |
Clé InChI |
SKXAATWZZXERFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
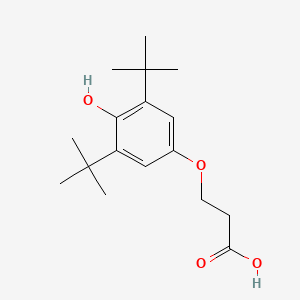
![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
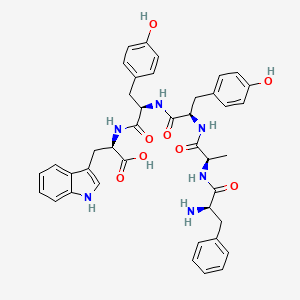
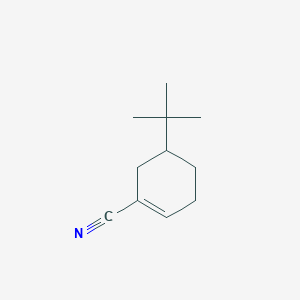
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
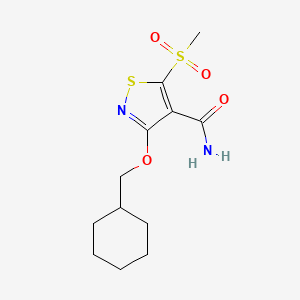
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

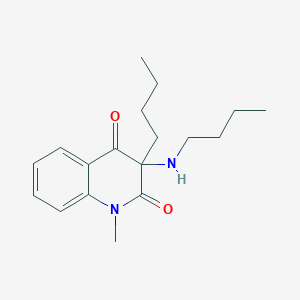
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
